3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-furyl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-furyl)ethyl]propanamide is a synthetic organic compound that features a pyrimidine ring substituted with dimethyl groups and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-furyl)ethyl]propanamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution with Dimethyl Groups:
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where the furan moiety is attached to the pyrimidine ring.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-furyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, where functional groups on the pyrimidine or furan rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-furyl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Research: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-furyl)ethyl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological functions.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: A compound with a similar pyrimidine core but with a mercapto group instead of the furan and propanamide moieties.
2-Amino-4,6-dimethylpyrimidine: Another related compound with an amino group at the 2-position of the pyrimidine ring.
Uniqueness
3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-[2-(2-furyl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrimidine and furan rings, along with the propanamide moiety, allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H20N4O2 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-[2-(furan-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C15H20N4O2/c1-11-10-12(2)19-15(18-11)17-8-6-14(20)16-7-5-13-4-3-9-21-13/h3-4,9-10H,5-8H2,1-2H3,(H,16,20)(H,17,18,19) |
InChI Key |
CNELICMBLMEZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)NCCC2=CC=CO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.